molecular formula C18H13F3N2O2S B2387286 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide CAS No. 320420-93-7

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2387286
CAS No.: 320420-93-7
M. Wt: 378.37
InChI Key: ZLOXBMKXBJVOMC-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound that features a thiazole ring, a trifluoromethoxy group, and a carboxamide functional group. The trifluoromethoxy group is known for its significant role in enhancing the pharmacokinetic properties of compounds, making them more lipophilic and metabolically stable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy anions.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of the thiazole derivative with an amine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethoxy anions in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
  • 4-methyl-2-phenyl-N-[4-(methoxy)phenyl]-1,3-thiazole-5-carboxamide
  • 4-methyl-2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Uniqueness

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts enhanced lipophilicity and metabolic stability compared to similar compounds. This makes it a valuable candidate for pharmaceutical and industrial applications .

Properties

IUPAC Name

4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-11-15(26-17(22-11)12-5-3-2-4-6-12)16(24)23-13-7-9-14(10-8-13)25-18(19,20)21/h2-10H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXBMKXBJVOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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